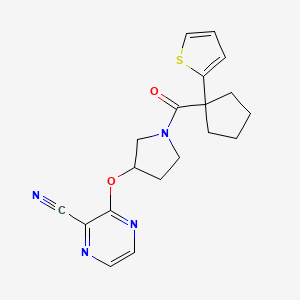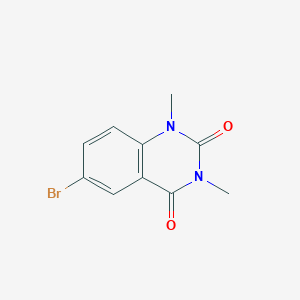
6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
6-Bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione serves as a critical intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the development of potent inhibitors for the epidermal growth factor receptor (EGFR), which are significant in cancer research due to their role in tumor growth and progression. The compound's bromo and quinazoline functionalities make it a versatile precursor in constructing complex molecules with enhanced biological activities. The synthesis processes often involve cyclization, substitution reactions, and interaction with nucleophilic reagents to yield derivatives with potential therapeutic applications (Wang et al., 2015) (Kuryazov et al., 2010).
Catalysis and Green Chemistry
Research has also focused on utilizing 6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione in catalytic systems to promote environmentally friendly chemical reactions. For example, it has been part of solvent-free synthesis processes, showcasing its role in sustainable chemistry practices. These studies highlight the compound's utility in facilitating efficient reactions under mild conditions, leading to high yields of desired products with minimal environmental impact (Mizuno et al., 2007).
Novel Chemical Synthesis Methods
Another aspect of research involving 6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione is the development of novel chemical synthesis methods. These methods aim to expand the toolkit available for chemists to produce quinazoline derivatives efficiently. The compound's reactivity has been explored in various chemical reactions, including Diels-Alder reactions, to generate new molecules with potential applications in medicinal chemistry and materials science (Gfesser et al., 2008).
Structural and Spectroscopic Studies
Structural and spectroscopic studies on 6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione and its derivatives have provided valuable insights into their chemical properties and potential applications. These studies often employ techniques such as X-ray crystallography, NMR spectroscopy, and quantum-mechanical modeling to elucidate the molecular structures and reaction mechanisms involved. Understanding the structural aspects of these compounds can guide the design of new materials with desired physical and chemical properties (Kesternich et al., 2013).
Propriétés
IUPAC Name |
6-bromo-1,3-dimethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-12-8-4-3-6(11)5-7(8)9(14)13(2)10(12)15/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSNYLHKLUUNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

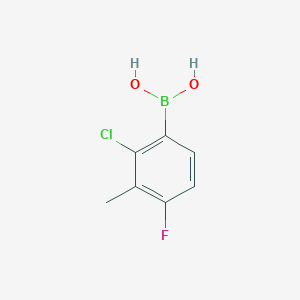
![2,6-difluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2706982.png)

![9-(4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2706987.png)
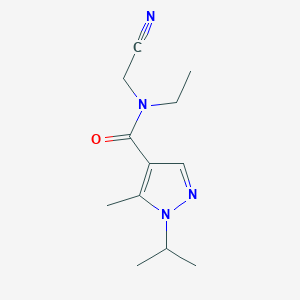
![4-(4-fluorobenzyl)-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706990.png)
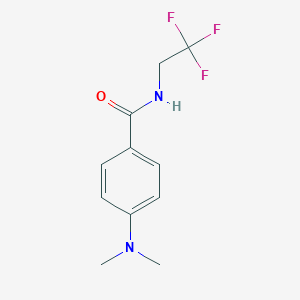
![2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2706994.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2706996.png)


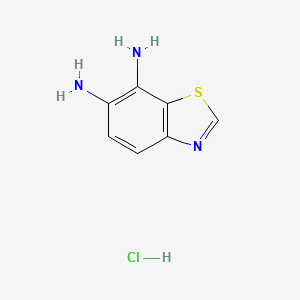
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2707001.png)
